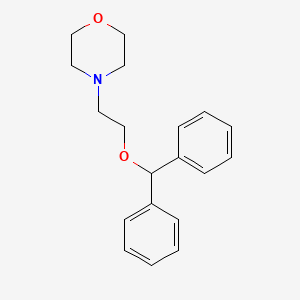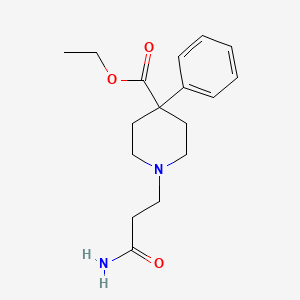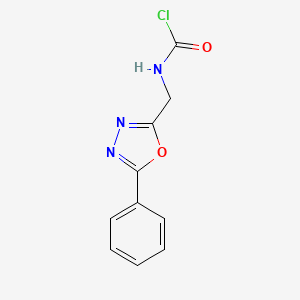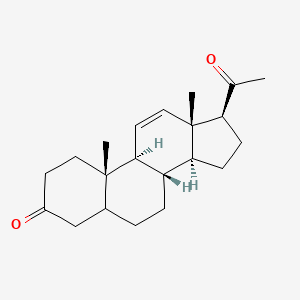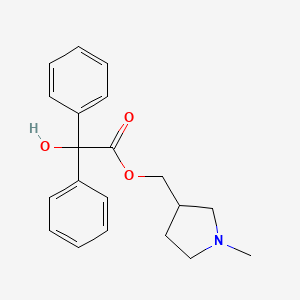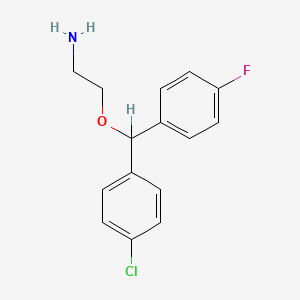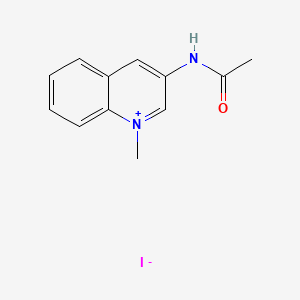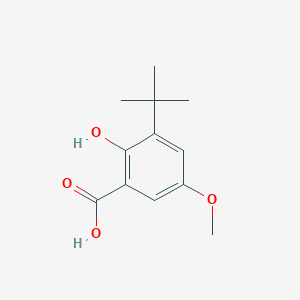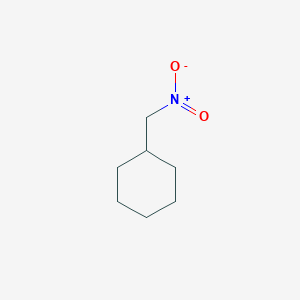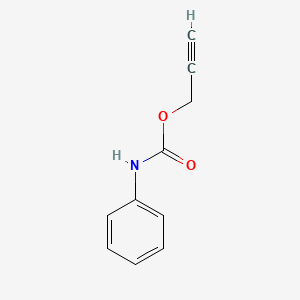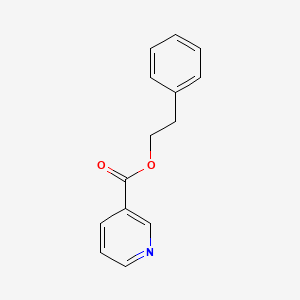
2-Phenylethyl nicotinate
Übersicht
Beschreibung
2-Phenylethyl nicotinate is an organic compound with the chemical formula C₁₄H₁₃NO₂ . It is an ester formed by combining nicotinic acid (niacin) and 2-phenylethanol . The compound exhibits interesting properties due to its structural features, which include both the aromatic phenyl group and the nicotinate moiety .
Molecular Structure Analysis
The molecular structure of 2-Phenylethyl nicotinate consists of a nicotinate group (derived from niacin) linked to a phenylethyl group. The ester bond connects the two components. The IUPAC name for this compound is 2-phenylethyl pyridine-3-carboxylate . The 2D representation of its structure is as follows:
Wissenschaftliche Forschungsanwendungen
Metabolic Response in Candida albicans
2-Phenylethyl alcohol, closely related to 2-Phenylethyl nicotinate, influences the metabolic pathways in Candida albicans. It suppresses hyphal development in C. albicans and alters central carbon metabolism when hyphal development is inhibited. This study enhances our understanding of the metabolic changes associated with morphogenesis in C. albicans (Han et al., 2013).
Interaction with Nicotinic Cholinergic Receptors
6-(2-Phenylethyl)nicotine, structurally similar to 2-Phenylethyl nicotinate, binds to alpha4beta2 nicotinic cholinergic receptors. This compound showed interesting characteristics in various assays, including the antagonizing of nicotine's antinociceptive effects (Ramunno et al., 2005).
Bioprocessing for Flavor and Fragrance Industry
2-Phenylethanol and 2-phenylethyl acetate, derivatives of 2-Phenylethyl nicotinate, are recognized as safe flavoring agents. They are used in various products due to their rose-like odor. The biotechnological production of these compounds is a significant area of research, with a focus on sustainable and economic systems (Martínez-Avila et al., 2018).
Pharmacogenetics Research
2-Phenylethyl nicotinate's impact can be studied under the broader context of pharmacogenetics, where genetic variation influences drug response. This research network focuses on several medical disorders and drug interactions, providing a framework to understand how genetic differences affect responses to compounds like 2-Phenylethyl nicotinate (Giacomini et al., 2007).
Metabolomic Analysis in Cancer Cells
The role of nicotinamide, a core component of 2-Phenylethyl nicotinate, in cellular bioenergetics and as a potential target for therapeutic intervention in diseases like cancer, can be explored. Metabolomic approaches can reveal how inhibiting key enzymes in nicotinamide pathways impacts metabolic perturbations in cancer cells (Tolstikov et al., 2014).
Eigenschaften
IUPAC Name |
2-phenylethyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(13-7-4-9-15-11-13)17-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTITMHKRRGVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992232 | |
| Record name | 2-Phenylethyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl nicotinate | |
CAS RN |
71653-43-5 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylethyl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethyl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethyl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



